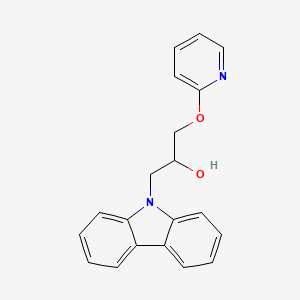

1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a pyridine ring via a propanol chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol typically involves the following steps:

Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving aniline derivatives.

Linking the Carbazole to the Propanol Chain: This step often involves nucleophilic substitution reactions where the carbazole is reacted with a halogenated propanol derivative.

Attachment of the Pyridine Ring: The final step involves the reaction of the intermediate product with a pyridine derivative, often through etherification reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the pyridine ring or the carbazole moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced carbazole or pyridine derivatives.

Substitution: Formation of substituted pyridine or carbazole derivatives.

科学研究应用

Medicinal Chemistry Applications

A. Antidiabetic Properties

Recent studies have highlighted the role of carbazole derivatives, including 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol, in the development of antidiabetic agents. Research indicates that carbazole compounds can modulate pathways involved in glucose metabolism and insulin sensitivity. For instance, related carbazole derivatives have shown promising results in reducing blood glucose levels and improving pancreatic function in diabetic models .

B. Neuroprotective Effects

Carbazole derivatives are also being investigated for their neuroprotective properties. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can inhibit oxidative stress and inflammation, which are key factors in neurodegeneration .

Material Science Applications

A. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of carbazole derivatives make them suitable candidates for use in OLED technology. Research has shown that compounds like this compound can enhance the efficiency of light emission when incorporated into OLEDs. Their ability to act as hole transport materials contributes to improved device performance .

B. Photovoltaic Cells

In addition to OLEDs, carbazole-based materials are being explored for use in organic photovoltaic cells. Their favorable charge transport properties can enhance the efficiency of energy conversion processes in solar cells, making them a focus of ongoing research in renewable energy technologies .

Environmental Applications

A. Environmental Risk Assessment

The environmental implications of carbazole derivatives, including their degradation products and potential toxicity, are critical areas of study. Research indicates that understanding the behavior of such compounds in environmental systems is essential for assessing their ecological impact, particularly regarding soil and water contamination .

B. Sensor Development

this compound has potential applications in sensor technology due to its fluorescent properties. These sensors can be designed for detecting pollutants or biomolecules in various environments, providing a tool for environmental monitoring and protection .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Benefits |

|---|---|---|

| Medicinal Chemistry | Antidiabetic agents | Reduces blood glucose; improves pancreatic function |

| Neuroprotection | Inhibits oxidative stress; potential for neurodegenerative diseases | |

| Material Science | OLED technology | Enhances light emission efficiency |

| Photovoltaic cells | Improves energy conversion efficiency | |

| Environmental Studies | Environmental risk assessment | Assesses ecological impact; monitors contamination |

| Sensor development | Detects pollutants; aids environmental monitoring |

Case Studies

- Antidiabetic Research : A study involving a series of carbazole derivatives demonstrated significant reductions in blood glucose levels in diabetic mice models after treatment with these compounds. The mechanisms were linked to enhanced insulin sensitivity and reduced inflammation in pancreatic tissues .

- OLED Performance : Experimental results showed that incorporating this compound into OLED devices resulted in a marked increase in luminous efficiency compared to traditional materials, indicating its potential as a superior hole transport material .

- Environmental Monitoring : A recent project developed a fluorescent sensor based on carbazole derivatives that successfully detected trace levels of heavy metals in water samples, demonstrating practical applications for environmental safety .

作用机制

The mechanism by which 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.

相似化合物的比较

1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol can be compared with other compounds that feature carbazole or pyridine moieties:

Similar Compounds: 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-amine, 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-thiol.

Uniqueness: The presence of both carbazole and pyridine rings linked by a propanol chain gives this compound unique electronic and steric properties, making it distinct from other similar compounds.

生物活性

1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a carbazole moiety, which is known for its diverse biological activities, linked to a pyridin-2-yloxy group. The structural formula is represented as follows:

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. In vitro studies demonstrate that it can significantly reduce AChE activity, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

- Antiviral Activity : Molecular docking studies have indicated that derivatives of carbazole compounds can bind effectively to the main protease (Mpro) of SARS-CoV-2. This suggests that the compound may inhibit viral replication, making it a candidate for further exploration in antiviral therapies .

- Antioxidant Properties : Compounds with carbazole structures often exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress in various cellular models .

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated the anti-AChE activity of several carbazole derivatives, including this compound. The results indicated a significant reduction in AChE activity with an IC50 value comparable to established inhibitors like donepezil. This positions the compound as a promising candidate for further development in treating Alzheimer's disease.

Case Study 2: Antiviral Activity Against SARS-CoV-2

Molecular docking studies revealed that the compound demonstrates strong binding affinity to Mpro, with binding energies comparable to standard antiviral drugs.

| Compound | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| This compound | -8.76 | Mpro |

| Lopinavir | -8.73 | Mpro |

These findings suggest that the compound could serve as a lead structure for developing new antiviral agents targeting COVID-19.

Pharmacokinetics and Toxicology

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates favorable pharmacokinetic properties for this compound, including good solubility and permeability profiles. However, further toxicological studies are necessary to evaluate its safety profile comprehensively.

属性

IUPAC Name |

1-carbazol-9-yl-3-pyridin-2-yloxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-15(14-24-20-11-5-6-12-21-20)13-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,15,23H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXQSSHHFHPTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。